N-[2-(2-fluorophenoxy)ethyl]-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide
Description
3-{[2-(2-FLUOROPHENOXY)ETHYL]AMINO}-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Properties
Molecular Formula |
C15H12FN3O5S |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C15H12FN3O5S/c16-12-3-1-2-4-13(12)24-8-7-17-15-11-6-5-10(19(20)21)9-14(11)25(22,23)18-15/h1-6,9H,7-8H2,(H,17,18) |
InChI Key |
WWZRSTXIPXTIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN=C2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2-FLUOROPHENOXY)ETHYL]AMINO}-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzothiazole core using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Fluorophenoxyethyl Group: The fluorophenoxyethyl group can be attached through a nucleophilic substitution reaction, where the benzothiazole core reacts with 2-(2-fluorophenoxy)ethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2-FLUOROPHENOXY)ETHYL]AMINO}-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[2-(2-FLUOROPHENOXY)ETHYL]AMINO}-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE depends on its interaction with specific molecular targets. The presence of the nitro group and the fluorophenoxyethyl group may allow the compound to interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler benzothiazole derivative with potential biological activity.
6-Nitrobenzothiazole: A benzothiazole derivative with a nitro group, similar to the compound .
2-(2-Fluorophenoxy)ethylamine:
Uniqueness
3-{[2-(2-FLUOROPHENOXY)ETHYL]AMINO}-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxyethyl group, in particular, may enhance its stability and reactivity compared to other benzothiazole derivatives.
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